N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE is an organic compound belonging to the class of carboxamides. Its structure consists of a cyclopentane ring fused with a carboxylic acid group (COOH) that is further connected to an amide group (CONH2). The amide group is substituted with a (2-methoxy-2-(o-tolyl)ethyl) chain. The “o-tolyl” group refers to a methyl group bonded to the benzene ring at the ortho position (adjacent to the attachment point). The methoxy group (OCH3) is attached to the second carbon of the ethyl chain.
Preparation Methods
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with an amine derivative, such as 2-methoxy-2-(o-tolyl)ethylamine, under appropriate reaction conditions. The reaction typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: This compound has a cyclobutane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide: This compound features a cyclopropane ring, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-3-6-10-14(12)15(19-2)11-17-16(18)13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYNYXYSBNDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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